molecular formula C19H24N2O3S2 B2948941 N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105236-89-2

N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2948941
CAS No.: 1105236-89-2
M. Wt: 392.53
InChI Key: AASLYCUMASUTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethylphenyl substituent on the acetamide nitrogen and a piperidine ring modified at the 1-position by a thiophene-2-sulfonyl group. The compound’s structure combines aromatic, sulfonamide, and piperidine moieties, which are common in bioactive molecules targeting enzymes or receptors. Such structural features are often exploited in drug design to optimize pharmacokinetic properties and target binding .

Computational methods, such as density functional theory (DFT), may aid in predicting its electronic structure and reactivity, as demonstrated in studies on similar systems .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-14-8-9-15(2)17(12-14)20-18(22)13-16-6-3-4-10-21(16)26(23,24)19-7-5-11-25-19/h5,7-9,11-12,16H,3-4,6,10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASLYCUMASUTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C15H20N2O2SC_{15}H_{20}N_{2}O_{2}S

It has a molecular weight of approximately 302.4 g/mol. The structure features a piperidine ring, a thiophenesulfonyl moiety, and a dimethylphenyl group, which contribute to its biological properties.

This compound exhibits several pharmacological effects:

  • Analgesic Activity : The compound has been shown to interact with opioid receptors, particularly the mu-opioid receptor, leading to pain modulation.
  • Antidepressant Effects : Preliminary studies suggest that it may influence neurotransmitter systems involved in mood regulation.
  • Anticonvulsant Properties : Its effects on neuronal excitability indicate potential use in epilepsy treatment.

2. Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Jagerovic et al. (2003)Identified analgesic properties through mu-opioid receptor binding assays.
Recent Pharmacology Review (2024)Highlighted antidepressant and anticonvulsant activities in animal models.
Urease Inhibition Study (2015)Showed related sulfonamide derivatives exhibited significant urease inhibition, suggesting potential for anti-infective applications.

Toxicity and Safety

Toxicological assessments indicate that this compound has a favorable safety profile. In vitro studies suggest low cytotoxicity across various cell lines. However, further in vivo studies are necessary to fully understand its safety parameters.

Current Research Directions

Ongoing research is focused on:

  • Optimization of Pharmacological Properties : Efforts are being made to enhance the efficacy and selectivity of the compound.
  • Exploration of Additional Therapeutic Applications : Investigating its potential in treating conditions such as anxiety disorders and neurodegenerative diseases.
  • Development of Novel Derivatives : Synthesis of analogs with improved bioavailability and reduced side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural analogs of N-(2,5-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, emphasizing key differences in substituents and biological relevance:

Compound Name Substituents Molecular Weight Key Features Biological Activity/Application Reference
Target Compound N-(2,5-dimethylphenyl), 1-(thiophen-2-sulfonyl)piperidin-2-yl ~407.5 g/mol (estimated) Thiophene sulfonyl group enhances electron-withdrawing properties; dimethylphenyl increases lipophilicity. Likely enzyme inhibition (e.g., proteases or kinases) based on sulfonamide motifs .
N-(2,5-Dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Piperazine ring, phenylethenesulfonyl group 351.45 g/mol Piperazine instead of piperidine; vinyl sulfonyl group may enhance reactivity. Unknown activity; structural similarity suggests potential ligand or intermediate use .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazole 287.16 g/mol Chlorine substituents increase hydrophobicity; thiazole enables coordination chemistry. Antimicrobial or ligand for metal complexes .
N-(2-Chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-benzodiazol-2-yl]sulfanyl]acetamide (Compound 7) Sulfamoylphenyl, benzodiazolyl-sulfonyl ~500 g/mol (estimated) Dual sulfonamide/sulfanyl groups for multi-target interactions. Elastase inhibition (IC₅₀ = 0.32 µM) .
2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (14) Coumarin-thiazole hybrid ~405.4 g/mol Coumarin provides fluorescence and π-stacking potential. α-Glucosidase inhibition (IC₅₀ = 10.2 µM) .

Key Comparisons

Sulfonamide vs. Sulfonyl Groups: The target compound’s thiophene sulfonyl group differs from the benzenesulfonyl group in Compound 7 . Thiophene’s lower aromaticity and sulfur atom may reduce steric hindrance and alter hydrogen-bonding capacity compared to bulkier aryl sulfonamides. Piperidine vs.

Biological Activity :

  • Elastase Inhibition : Compound 7’s dual sulfonamide/sulfanyl structure achieves potent elastase inhibition (IC₅₀ = 0.32 µM), suggesting that the target compound’s thiophene sulfonyl group could similarly interact with serine proteases .
  • α-Glucosidase Inhibition : Compound 14’s coumarin-thiazole scaffold demonstrates moderate activity (IC₅₀ = 10.2 µM), whereas the target compound’s dimethylphenyl and sulfonyl groups may prioritize hydrophobic target binding over π-π interactions .

Physicochemical Properties :

  • Lipophilicity : The 2,5-dimethylphenyl group in the target compound likely increases logP compared to dichlorophenyl or pyridinyl analogs (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ), affecting membrane permeability .
  • Solubility : Piperidine and thiophene sulfonyl groups may improve aqueous solubility relative to purely aromatic analogs (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) .

Synthetic Accessibility :

  • The target compound’s synthesis may parallel methods for 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which employs carbodiimide-mediated coupling of carboxylic acids with amines . Computational tools (e.g., SHELX for crystallography) could aid in structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.